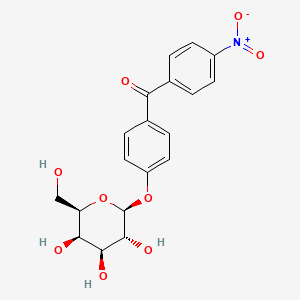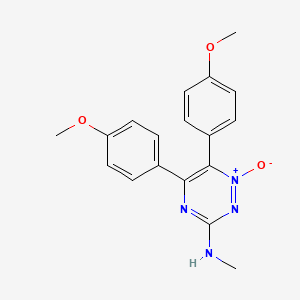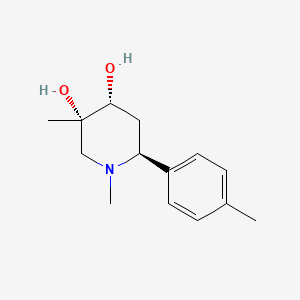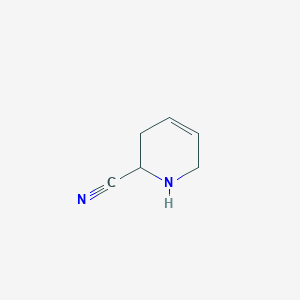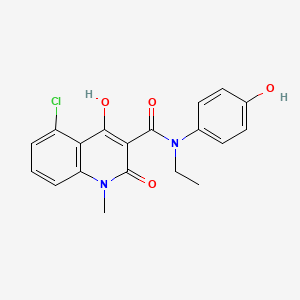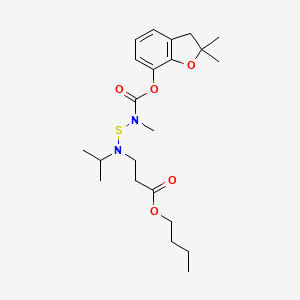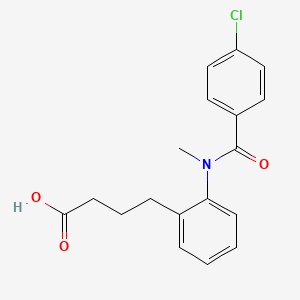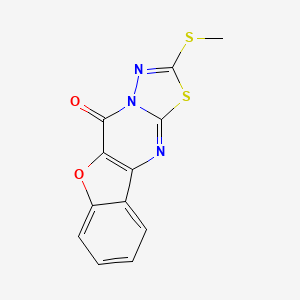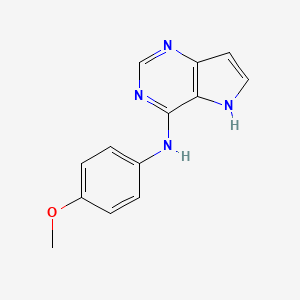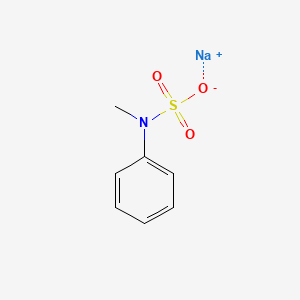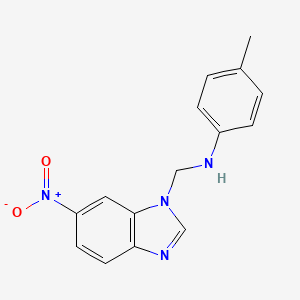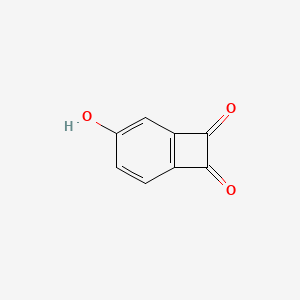
3-Hydroxybicyclo(4.2.0)octa-1,3,5-triene-7,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzocyclobutene-1,2-dione is an organic compound with the molecular formula C8H4O3. It is a bicyclic compound that contains both a benzene ring and a cyclobutene ring. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of 4-Hydroxybenzocyclobutene-1,2-dione can be achieved through several methods. One common synthetic route involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene. This reaction yields the corresponding Diels-Alder adducts, which, upon flash vacuum pyrolysis, produce 4-Hydroxybenzocyclobutene-1,2-dione and its derivatives . Industrial production methods may involve similar oxidative processes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-Hydroxybenzocyclobutene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can lead to the formation of quinones, while reduction reactions can yield hydroquinones. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, leading to a variety of derivatives .
Applications De Recherche Scientifique
4-Hydroxybenzocyclobutene-1,2-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-diabetic properties, as it can inhibit key enzymes involved in carbohydrate metabolism . Additionally, this compound is used in the development of new materials, such as polymers and resins, due to its ability to undergo polymerization and cross-linking reactions .
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzocyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-diabetic effects are attributed to its ability to inhibit enzymes like α-glucosidase and α-amylase, which play crucial roles in carbohydrate metabolism . The compound’s unique structure allows it to bind to these enzymes, thereby reducing their activity and lowering blood glucose levels.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzocyclobutene-1,2-dione can be compared with other similar compounds, such as 4-Hydroxy-2-quinolones and benzocyclobutene derivatives. While 4-Hydroxy-2-quinolones are known for their pharmaceutical and biological activities, 4-Hydroxybenzocyclobutene-1,2-dione stands out due to its unique bicyclic structure and reactivity . Other benzocyclobutene derivatives, such as 4-methoxy- and 4,5-dimethoxy-benzocyclobutene-1,2-dione, also exhibit interesting chemical properties but differ in their functional groups and reactivity .
Propriétés
Numéro CAS |
75833-48-6 |
|---|---|
Formule moléculaire |
C8H4O3 |
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
3-hydroxybicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione |
InChI |
InChI=1S/C8H4O3/c9-4-1-2-5-6(3-4)8(11)7(5)10/h1-3,9H |
Clé InChI |
DTOXGHBXEUSSFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



